molecular formula C10H5Cl3N2O3 B13002148 2,4,6-Trichloro-8-methoxy-3-nitroquinoline

2,4,6-Trichloro-8-methoxy-3-nitroquinoline

Katalognummer: B13002148
Molekulargewicht: 307.5 g/mol
InChI-Schlüssel: FKBLLWJWNVRBGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Trichloro-8-methoxy-3-nitroquinoline is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of three chlorine atoms, a methoxy group, and a nitro group attached to the quinoline ring, making it a highly functionalized derivative.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-8-methoxy-3-nitroquinoline typically involves multi-step reactions starting from simpler quinoline derivatives. One common method includes the nitration of 2,4,6-trichloroquinoline followed by the introduction of a methoxy group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve high-quality products.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,6-Trichloro-8-methoxy-3-nitroquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the chlorine atoms.
  • Reduction reactions produce amino derivatives.
  • Oxidation reactions result in hydroxylated products.

Wissenschaftliche Forschungsanwendungen

2,4,6-Trichloro-8-methoxy-3-nitroquinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals due to its functional groups that can interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,4,6-Trichloro-8-methoxy-3-nitroquinoline depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The methoxy and chlorine groups can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    2,4,6-Trichloroquinoline: Lacks the methoxy and nitro groups, making it less functionalized.

    8-Methoxyquinoline: Lacks the chlorine and nitro groups, resulting in different chemical properties.

    3-Nitroquinoline: Lacks the chlorine and methoxy groups, affecting its reactivity and applications.

Uniqueness: 2,4,6-Trichloro-8-methoxy-3-nitroquinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple chlorine atoms, a methoxy group, and a nitro group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C10H5Cl3N2O3

Molekulargewicht

307.5 g/mol

IUPAC-Name

2,4,6-trichloro-8-methoxy-3-nitroquinoline

InChI

InChI=1S/C10H5Cl3N2O3/c1-18-6-3-4(11)2-5-7(12)9(15(16)17)10(13)14-8(5)6/h2-3H,1H3

InChI-Schlüssel

FKBLLWJWNVRBGB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC2=C1N=C(C(=C2Cl)[N+](=O)[O-])Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.